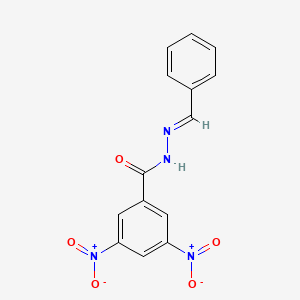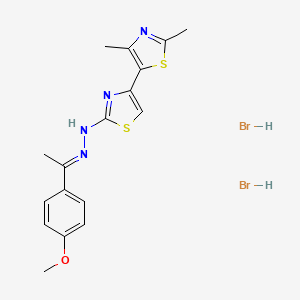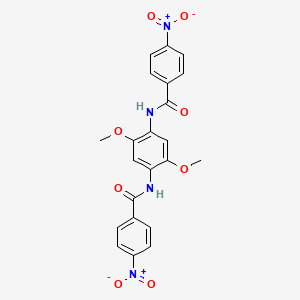![molecular formula C12H12BrN3O3 B3839484 N~2~-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinamide](/img/structure/B3839484.png)
N~2~-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinamide
Übersicht
Beschreibung
N~2~-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinamide, commonly known as Br-NPPG, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a potent and selective inhibitor of the glutamate transporter GLT-1, which is responsible for the uptake of glutamate in the brain. Glutamate is an important neurotransmitter that plays a crucial role in various physiological processes, including learning, memory, and synaptic plasticity. However, excessive glutamate release can lead to excitotoxicity, which is implicated in various neurological disorders, such as stroke, traumatic brain injury, and neurodegenerative diseases. Thus, the development of GLT-1 inhibitors, such as Br-NPPG, has been proposed as a potential strategy for the treatment of these disorders.
Wirkmechanismus
The mechanism of action of Br-NPPG involves the inhibition of GLT-1, which is responsible for the uptake of glutamate in the brain. By inhibiting GLT-1, Br-NPPG increases the extracellular concentration of glutamate, which can activate various glutamate receptors, including N-methyl-D-aspartate (NMDA) receptors. Activation of NMDA receptors is known to be involved in various physiological processes, including learning and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity, which is implicated in various neurological disorders. Thus, the inhibition of GLT-1 by Br-NPPG can potentially modulate glutamate signaling and prevent excitotoxicity.
Biochemical and Physiological Effects:
Br-NPPG has been shown to have various biochemical and physiological effects in preclinical models. In animal models of stroke, Br-NPPG has been shown to reduce oxidative stress and inflammation, which are known to contribute to neuronal damage. Similarly, in models of traumatic brain injury, Br-NPPG has been shown to reduce inflammation and improve mitochondrial function. Moreover, Br-NPPG has been shown to increase the expression of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Br-NPPG is its selectivity for GLT-1, which minimizes off-target effects. Moreover, Br-NPPG has been shown to have good pharmacokinetic properties, including good brain penetration and a relatively long half-life. However, one of the limitations of Br-NPPG is its potential for inducing seizures at high doses. Thus, careful dosing and monitoring are required in preclinical studies.
Zukünftige Richtungen
Several future directions for the research and development of Br-NPPG can be identified. First, further studies are needed to elucidate the precise mechanism of action of Br-NPPG and its effects on glutamate signaling in the brain. Second, the potential therapeutic applications of Br-NPPG in various neurological disorders, such as stroke, traumatic brain injury, and Alzheimer's disease, need to be further explored in preclinical and clinical studies. Third, the development of more potent and selective GLT-1 inhibitors, based on the structure of Br-NPPG, could potentially lead to the discovery of novel therapeutics for neurological disorders. Finally, the potential side effects of Br-NPPG, such as seizures, need to be further investigated to ensure its safety and efficacy in clinical applications.
Wissenschaftliche Forschungsanwendungen
Br-NPPG has been extensively studied in various preclinical models of neurological disorders, including stroke, traumatic brain injury, and Alzheimer's disease. In animal models of stroke, Br-NPPG has been shown to reduce infarct size and improve neurological function. Similarly, in models of traumatic brain injury, Br-NPPG has been shown to reduce neuronal damage and improve cognitive function. Moreover, Br-NPPG has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting its potential as a disease-modifying therapy for this debilitating disorder.
Eigenschaften
IUPAC Name |
2-[[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3/c13-7-1-3-8(4-2-7)16-11(18)5-9(12(16)19)15-6-10(14)17/h1-4,9,15H,5-6H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVWWQJQHDVMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-YL]amino}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-[4-(dimethylamino)phenyl]-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3839424.png)


![3-(3-fluorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839434.png)
![3-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839436.png)
![2,4-dichloro-6-[({4-[(2,4-dinitro-1-naphthyl)amino]phenyl}imino)methyl]phenol](/img/structure/B3839440.png)
![3-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839445.png)
![ethyl 2-{2-[(4-ethylphenyl)(hydroxy)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate](/img/structure/B3839454.png)
![5-nitro-N-{2-[(2,4,6-trinitrophenyl)amino]phenyl}-2-furamide](/img/structure/B3839457.png)


![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B3839475.png)

